2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate
Overview
Description
The compound 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate has been explored in various studies for its utility as a labeling agent in analytical chemistry. It is particularly noted for its application in the liquid chromatographic determination of carboxylic acids, where it is used to create derivatives that are detectable by ultraviolet and fluorescent methods .
Synthesis Analysis
The synthesis of 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate is reported to be straightforward, involving a two-step process starting from 2,3-naphthalenedicarboxylic anhydride. The resulting reagent is stable for extended periods at room temperature, which is advantageous for practical laboratory use . Another related compound, 2-(phthalimino)ethyl trifluoromethanesulfonate, is synthesized through the reaction of N-hydroxyethylphthalimide with trifluoromethanesulfonic anhydride, indicating a similar synthetic pathway for these types of compounds .
Molecular Structure Analysis
While the specific molecular structure analysis of 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate is not detailed in the provided papers, related compounds have been studied. For instance, the structure of 2-hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone was investigated using X-ray diffraction and various spectroscopic techniques, revealing insights into the molecular geometry and intramolecular interactions . These techniques could potentially be applied to the analysis of 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate to gain a deeper understanding of its structure.
Chemical Reactions Analysis
The reactivity of 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate with carboxylate potassium salts is high, with reactions proceeding to completion within 10 minutes in the presence of a catalyst like 18-crown-6. This reactivity is leveraged in the derivatization of carboxylic acids for detection in high-performance liquid chromatography . A similar reagent, 2-(6,7-dimethoxy-2,3-naphthalimido)ethyl trifluoromethanesulfonate, also demonstrates rapid reaction times with carboxylic acids, suggesting a class effect among these reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate are inferred from its stability and detection limits. It is stable for at least 6 months at room temperature, and the detection limits for ultraviolet and fluorescent detection are 100 fmol and 4 fmol, respectively, indicating high sensitivity . The related compound 2-(phthalimino)ethyl trifluoromethanesulfonate is stable for at least 1 year when refrigerated, suggesting that the naphthalimide derivatives have good shelf lives .
Scientific Research Applications
1. Application in Chromatography
2-(2,3-Naphthalimino)ethyl trifluoromethanesulphonate is extensively used in liquid chromatography, particularly for the determination of carboxylic acids. It acts as a highly reactive ultraviolet and fluorescent labeling agent. The derivatization procedure with this reagent has successfully determined carboxylic acids in mouse brain, showcasing its utility in bioanalytical chemistry (Yasaka et al., 1990).
2. Sensitivity and Reactivity
The reagent is known for its high reactivity and sensitivity. It has been applied in high-performance liquid chromatography (HPLC) for the determination of various carboxylic acids. The fast completion of reactions and the ability to detect low levels of substances highlight its effectiveness in sensitive analytical methods (Tanaka et al., 1994).
3. Fluorescent Chiral Derivatizing Agent
This compound also serves as a fluorescence chiral derivatizing reagent, particularly for carboxylic acid enantiomers in HPLC. Its modification with methoxy groups on the naphthalimido ring has achieved a red shift in the fluorescence spectrum and high resolution in reversed-mode separation of diastereomers (Yasaka et al., 1998).
4. Fluorescence Properties and Metal Ion Responses
2,3-Naphthalimide derivatives, including those incorporating trifluoroacetamido functionalities, demonstrate notable fluorescence properties. These compounds have shown potential in excited-state intramolecular proton transfer fluorescence and responses to metal ions like Ca2+, indicating their applicability in the field of material science and chemical sensing (Wang et al., 2019).
5. Synthesis of Naphthyl Alkyl and Aryl Sulfides
The reaction involving trifluoromethanesulfonic acid, a closely related compound, has been used in synthesizing naphthyl alkyl and aryl sulfides. These reactions yield compounds with potential applications in various chemical processes (Nakazawa et al., 1989).
Safety And Hazards
When handling 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
2-(1,3-dioxobenzo[f]isoindol-2-yl)ethyl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO5S/c16-15(17,18)25(22,23)24-6-5-19-13(20)11-7-9-3-1-2-4-10(9)8-12(11)14(19)21/h1-4,7-8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCKBLUPFMXLRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCOS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80155966 | |
Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80155966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |
CAS RN |
128651-50-3 | |
Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128651503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80155966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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